![molecular formula C19H15N5 B2995196 2-[(Z)-1-cyano-2-(4-methylphenyl)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338418-45-4](/img/structure/B2995196.png)
2-[(Z)-1-cyano-2-(4-methylphenyl)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
2-[(Z)-1-cyano-2-(4-methylphenyl)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a useful research compound. Its molecular formula is C19H15N5 and its molecular weight is 313.364. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Insights
This compound has been the focus of research due to its potential in synthesizing novel polyheterocyclic compounds. Studies by Metwally, Abdallah, and Almabrook (2017) explore its reactivity with phenyl isothiocyanate, leading to the creation of novel compounds with significant structural interest. This research emphasizes the compound's utility as a precursor for synthesizing diverse polyheterocyclic compounds, which could have implications in various scientific and pharmaceutical applications. The structural confirmation of these compounds was achieved through elemental and spectral data analysis, highlighting the compound's versatility in heterocyclic chemistry (Metwally, Abdallah, & Almabrook, 2017).
Molecular Docking and Biological Screening
Research into novel pyridine and fused pyridine derivatives starting from related compounds has included treatments with various reagents to afford derivatives with potential biological activities. Flefel et al. (2018) conducted molecular docking screenings to evaluate these compounds' binding energies against GlcN-6-P synthase. This study demonstrates the compound's significance in the synthesis of biologically active molecules, with the molecular docking results suggesting moderate to good binding energies. Additionally, antimicrobial and antioxidant activities were observed, underscoring the potential of these derivatives in medicinal chemistry (Flefel et al., 2018).
Antiviral Evaluation
The compound's derivatives have also been explored for their antiviral properties. Shamroukh, Zaki, Morsy, Abdel‐Motti, and Abdel-Megeid (2007) synthesized novel pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives for antiviral evaluation against Herpes Simplex Virus type-1 (HSV-1). This research suggests that the structural framework of the compound can be modified to produce derivatives with potential antiviral activities, offering insights into the development of new antiviral agents (Shamroukh et al., 2007).
Computational Chemistry and Synthesis of Fused Heterocycles
The compound and its derivatives have been subjects in computational chemistry to understand the regioselectivity of cyclocondensation reactions. Salem et al. (2015) used Density Functional Theory (DFT) to study the mechanisms of synthesis for pyrazolo[1,5-a]pyrimidine and related heterocycles. This work not only provides a theoretical foundation for the chemical reactivity of such compounds but also offers practical pathways for synthesizing complex heterocyclic systems, potentially useful in drug design and development (Salem et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-[(Z)-1-cyano-2-(4-methylphenyl)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5/c1-12-4-6-15(7-5-12)9-16(10-20)18-17(11-21)19-22-13(2)8-14(3)24(19)23-18/h4-9H,1-3H3/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKYRYHKGKVNIQ-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C2=NN3C(=CC(=NC3=C2C#N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C2=NN3C(=CC(=NC3=C2C#N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Z)-1-cyano-2-(4-methylphenyl)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
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